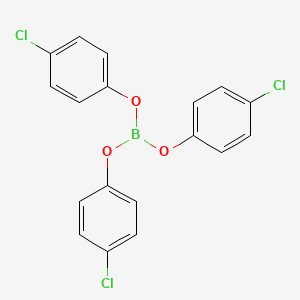

Tris(4-chlorophenyl) borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(4-chlorophenyl) borate is a chemical compound with the molecular formula C18H12BCl3O3 . It is also known as Boric Acid Tris(4-chlorophenyl) Ester . It appears as a white or colorless to light yellow powder, lump, or clear liquid .

Molecular Structure Analysis

The molecular weight of Tris(4-chlorophenyl) borate is 393.45 . The IUPAC Standard InChI is InChI=1S/C18H12BCl3O3/c20-13-1-7-16 (8-2-13)23-19 (24-17-9-3-14 (21)4-10-17)25-18-11-5-15 (22)6-12-18/h1-12H .Physical And Chemical Properties Analysis

Tris(4-chlorophenyl) borate is a liquid at 20 degrees Celsius . The compound’s density is 1.3±0.1 g/cm3, and it has a boiling point of 411.8±45.0 °C .Aplicaciones Científicas De Investigación

Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane is known for its role as an activator in Ziegler-Natta chemistry, and its unique properties as a strong Lewis acid have expanded its use in catalysis, including hydrometallation reactions, alkylations, and aldol-type reactions. It demonstrates the ability to catalyze tautomerizations and stabilize less favored tautomeric forms, indicating potential applications of tris(4-chlorophenyl) borate in similar contexts (Erker, 2005).

Photocatalysis

Indium borate, synthesized via a sol-gel method, has been studied for its photocatalytic activity, particularly in the photodegradation of 4-chlorophenol. This research highlights the potential of borate compounds in environmental remediation and suggests that tris(4-chlorophenyl) borate could be explored for similar applications (Yuan et al., 2012).

Electrochemistry

Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) ditetrakis(4-chlorophenyl)borate nanoislands have been explored for their electrochemical activity and electrochemiluminescence, showing promise in developing sensitive pH sensors and in detecting phenolic compounds. This indicates the role of borate compounds in enhancing electrochemical methods and devices (Chen et al., 2009).

Polymer Science

The use of tris(pentafluorophenyl)borane as a catalyst for the ring-opening polymerization of 1,3-benzoxazines demonstrates the utility of borate compounds in polymer chemistry, suggesting that tris(4-chlorophenyl) borate might be used to catalyze similar polymerization reactions, potentially lowering activation temperatures and affecting polymer properties (Arslan et al., 2018).

Electrolyte Improvement for Batteries

Research on tris(trimethylsilyl) borate has shown it can improve the performance of lithium-ion batteries by modifying the solid electrolyte interface on electrodes. Such studies indicate the broader applicability of borate compounds, including tris(4-chlorophenyl) borate, in enhancing battery technology (Cai et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

tris(4-chlorophenyl) borate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZIIBFQMIXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BCl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348261 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-chlorophenyl) borate | |

CAS RN |

7359-58-2 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.